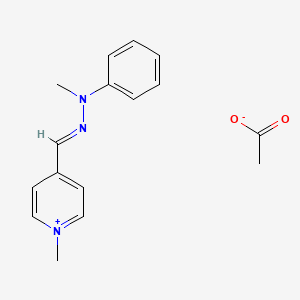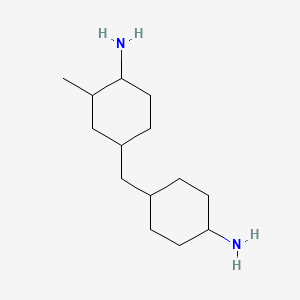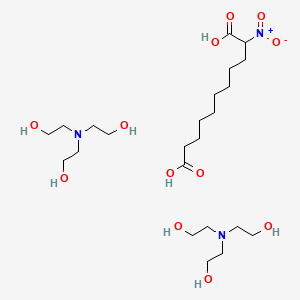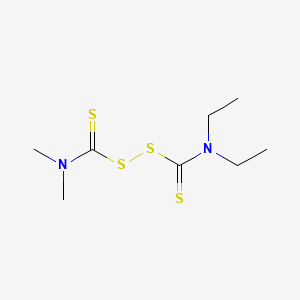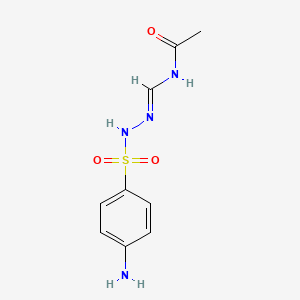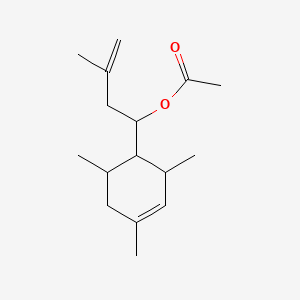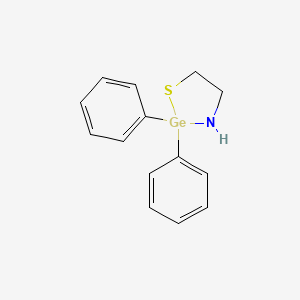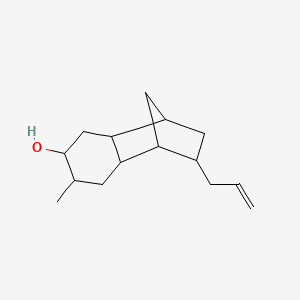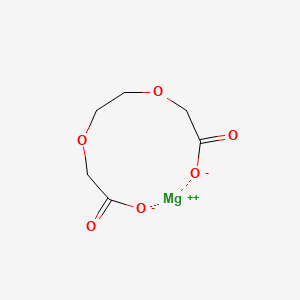
1,2,3-Butanetriol, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Butanetriol, (2S,3S)-: is a chiral compound with the molecular formula C4H10O3. It is a triol, meaning it contains three hydroxyl groups (-OH) attached to a butane backbone. The (2S,3S) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Butanetriol, (2S,3S)- can be synthesized through various methods. One common approach involves the reduction of 1,2,3-butanetrione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 1,2,3-Butanetriol, (2S,3S)- often involves biocatalytic processes. For example, the use of ketoreductase enzymes in the presence of glucose dehydrogenase can efficiently convert 1,4-dihydroxy-2-butanone to (2S,3S)-1,2,3-butanetriol . This method is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Butanetriol, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of butane derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Butanone derivatives.
Reduction: Butane derivatives.
Substitution: Halogenated butane derivatives.
Scientific Research Applications
1,2,3-Butanetriol, (2S,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: Employed in the production of polymers, resins, and plasticizers
Mechanism of Action
The mechanism of action of 1,2,3-Butanetriol, (2S,3S)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Butanetriol: The non-chiral form of the compound.
1,2,4-Butanetriol: Another isomer with different hydroxyl group positions.
2,3-Butanediol: A diol with two hydroxyl groups.
Uniqueness
1,2,3-Butanetriol, (2S,3S)- is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its non-chiral or differently substituted counterparts .
Properties
CAS No. |
122920-28-9 |
|---|---|
Molecular Formula |
C4H10O3 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
(2S,3S)-butane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4-/m0/s1 |
InChI Key |
YAXKTBLXMTYWDQ-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@@H]([C@H](CO)O)O |
Canonical SMILES |
CC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


